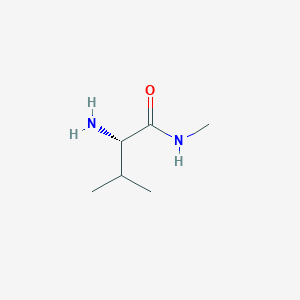

(2S)-2-AMINO-N,3-DIMETHYLBUTANAMIDE

Descripción

Historical Context and Initial Academic Discovery of the Butanamide Class

The butanamide class, also known as butyramides, are amides of butyric acid. wikipedia.org The parent compound, butanamide, is a simple molecule that can be synthesized through methods like the catalytic hydration of butyronitrile. wikipedia.org While butanamide itself has limited direct applications, the broader butanamide structural class gained significant academic and commercial interest through the discovery of the biological activities of its derivatives.

Early research into butanamide derivatives uncovered their potential as bioactive compounds. For instance, certain derivatives demonstrated anticonvulsive properties and the ability to inhibit histone deacetylases, enzymes that are critical in regulating cell proliferation and differentiation. wikipedia.org This laid the groundwork for exploring the butanamide core as a template for new therapeutic agents. A notable area of discovery has been in the field of antiepileptic drugs, where systematic investigation of the pyrrolidone acetamide (B32628) scaffold, a type of butanamide, led to the development of potent antiseizure agents. nih.gov These discoveries highlighted the importance of the carboxamide moiety within the butanamide structure for biological affinity and efficacy. nih.gov

Evolution of Research Interests in (2S)-2-Amino-N,3-dimethylbutanamide

Research interest in this compound and its racemic mixture has been largely driven by its utility as a specialized chemical intermediate. A primary application is in the agrochemical industry, where it serves as a key precursor for the synthesis of imidazolinone herbicides. nih.gov The specific stereochemistry of the (S)-enantiomer is crucial for its interaction with plant enzymes like acetolactate synthase, which is the target of these herbicides.

The synthesis of this compound is a well-documented area of research. The most common method involves the hydrolysis of the corresponding nitrile, 2-amino-2,3-dimethylbutanonitrile, using a strong acid like sulfuric acid. evitachem.comnih.gov Researchers have also explored alternative, more environmentally friendly methods, such as using nitrile hydratase from microorganisms like Nocardia globerula to catalyze the hydration reaction, which can offer high yields under mild conditions. google.com

Beyond its role in herbicide synthesis, the structural and chemical properties of 2-amino-N,3-dimethylbutanamide have been investigated. Crystallographic studies of the racemic mixture, 2-amino-2,3-dimethylbutanamide, have determined its structure to be monoclinic, stabilized by a network of intermolecular hydrogen bonds. nih.gov This understanding of its three-dimensional structure is valuable for designing new derivatives. While its primary application remains in agrochemicals, some preliminary studies have suggested other potential biological activities, such as the inhibition of certain human serum enzymes and the human immunodeficiency virus (HIV) in vitro, though these areas are less developed. biosynth.com

| Crystallographic Data for Racemic 2-Amino-2,3-dimethylbutanamide | |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Key Feature | Intermolecular N–H···O hydrogen bonds forming a three-dimensional network nih.gov |

Broad Significance of the Butanamide Scaffold in Basic Chemical Biology Research

A chemical scaffold is a core molecular structure upon which various functional groups can be built to create a family of related compounds. The butanamide structure serves as a valuable and versatile scaffold in chemical biology and drug discovery. mdpi.comnih.gov Its significance lies in its ability to be incorporated into a wide range of derivatives with diverse biological activities. nih.govnih.govmdpi.com

The utility of the butanamide scaffold is demonstrated by its presence in numerous classes of bioactive molecules:

Anticonvulsants: As seen in the development of 4-substituted pyrrolidone butanamides, where the butanamide core is essential for binding to a specific site in the brain. nih.gov

Anti-inflammatory Agents: Butanamide derivatives have been synthesized as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase, key enzymes in inflammatory pathways. nih.gov

Antiviral Agents: Flavone derivatives containing carboxamide fragments, including a butanamide linkage, have shown promising activity against plant viruses like the tobacco mosaic virus (TMV). mdpi.com

The butanamide scaffold, particularly when derived from amino acids as in this compound, offers several advantages inherent to amino acid-based hubs. These include biocompatibility, a rich diversity of functional groups for modification, and the ability to be seamlessly integrated into larger peptide structures. mdpi.com This adaptability allows researchers to systematically modify the scaffold to optimize biological activity and explore structure-activity relationships, making the butanamide framework a cornerstone in the design of novel functional molecules. nih.govmdpi.com

Propiedades

IUPAC Name |

(2S)-2-amino-N,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-4(2)5(7)6(9)8-3/h4-5H,7H2,1-3H3,(H,8,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTIZBDONHCJEL-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465331 | |

| Record name | N-Methyl-L-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87105-26-8 | |

| Record name | N-Methyl-L-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Enantioselective Approaches for 2s 2 Amino N,3 Dimethylbutanamide

Stereospecific Synthesis Routes to (2S)-2-Amino-N,3-dimethylbutanamide and Related Analogs

The creation of the specific (2S) stereoisomer of 2-Amino-N,3-dimethylbutanamide can be achieved through several strategic approaches, starting from either racemic precursors followed by resolution, or by using stereoselective methods from the outset.

A common route to the racemic compound involves the hydrolysis of 2-amino-2,3-dimethylbutanenitrile, often using strong acids like sulfuric acid. nih.govevitachem.com However, to achieve stereospecificity, more refined methods are required.

Enantioselective Hydrolysis: One effective strategy is the enantioselective hydrolysis of racemic 2-amino-2,3-dimethylbutanenitrile. This can be accomplished using nitrile hydratase enzymes from microbial sources. Strains such as Nocardia globerula and Rhodococcus species have been successfully employed to catalyze the hydration of the nitrile to the corresponding amide with high selectivity and efficiency. google.comgoogle.com This biological catalysis method is advantageous due to its mild reaction conditions, high yields (often exceeding 95%), and environmental friendliness. evitachem.comgoogle.com For instance, the use of a recombinant Escherichia coli expressing a nitrile hydratase can produce the desired amide with an enantiomeric excess (ee) of up to 99%. evitachem.com

Resolution-Based Synthesis: An alternative pathway involves the chemical resolution of a racemic precursor. The enantiomerically pure (R)- and (S)-2-amino-2,3-dimethylbutanenitriles can be obtained by resolving the racemate with a chiral acid, such as tartaric acid. scispace.com Following the separation of the diastereomeric salts, the desired enantiopure nitrile can be isolated and then subjected to partial hydrolysis to yield the target this compound. scispace.com

Synthesis of Analogs: The synthesis of related analogs often involves the derivatization of the enantiomerically pure amino amide. For example, the N-methyl analog, (2S)-2-N-methylamino-2,3-dimethylbutanamide, is prepared via selective methylation of the primary amino group of (2S)-2-amino-2,3-dimethylbutanamide. scispace.com A chemoselective procedure involves a two-step reductive amination: first, a reductive benzylation, followed by reductive methylation and subsequent hydrogenolytic removal of the benzyl (B1604629) group. scispace.com This method avoids the non-selective formation of multiple methylated products that can occur with direct alkylating agents. scispace.com Other analogs, such as (2S)-2-amino-N-ethyl-N,3-dimethylbutanamide and (2S)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide, have also been synthesized, demonstrating the versatility of the core structure for creating a library of related compounds. chemicalbook.comstrem.com

| Method | Starting Material | Key Reagents/Process | Key Advantages | Reference |

|---|---|---|---|---|

| Microbial Hydrolysis | Racemic 2-amino-2,3-dimethylbutanenitrile | Nitrile hydratase (e.g., from Nocardia, Rhodococcus) | High enantioselectivity (up to 99% ee), mild conditions, high yield, environmentally friendly. | evitachem.comgoogle.comgoogle.com |

| Resolution and Hydrolysis | Racemic 2-amino-2,3-dimethylbutanenitrile | Chiral acid (e.g., tartaric acid) for resolution, followed by partial hydrolysis. | Provides access to enantiomerically pure nitrile intermediate. | scispace.com |

| Stereospecific Amidation | Enantiomerically pure (2S)-2-aminobutanoic acid | Halogenating agent (e.g., thionyl chloride) followed by amination with ammonia. | Direct synthesis of the desired stereoisomer from a chiral amino acid pool. | google.com |

Enantiomeric Resolution Techniques for this compound and Derivatives (e.g., Chiral Chromatography)

When a synthetic route results in a racemic mixture of 2-amino-N,3-dimethylbutanamide, high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for enantiomeric separation. yakhak.org

Direct Chiral HPLC: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are highly effective for the direct resolution of amino acid amides and their derivatives. yakhak.org Columns like CHIROBIOTIC T have also demonstrated unique selectivity for underivatized amino acids and their amides, often using polar organic or polar ionic mobile phases. sigmaaldrich.com The success of these separations relies on the formation of transient, short-lived diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. taylorfrancis.com

Indirect Resolution via Derivatization: An alternative to direct chiral separation is the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on standard, non-chiral reversed-phase HPLC columns. nih.gov

Commonly used chiral derivatizing reagents include:

Marfey's Reagent Analogs: Reagents like Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide (FDAA) and the more sensitive Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) react with the primary amine of the analyte to form stable diastereomers that are readily separable and detectable. nih.gov

Fluorenyl-based Reagents: (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) is another effective agent for creating diastereomeric derivatives suitable for reversed-phase liquid chromatography. acs.org

This indirect approach is particularly useful for quantifying the enantiomeric purity of a sample. yakhak.orgnih.gov

| Technique | Description | Example Phase/Reagent | Detection | Reference |

|---|---|---|---|---|

| Direct Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase (CSP). | Polysaccharide-based CSPs (e.g., Chiralpak IA), Macrocyclic glycopeptide CSPs (e.g., CHIROBIOTIC T). | UV, Mass Spectrometry (MS). | yakhak.orgsigmaaldrich.com |

| Indirect Chiral HPLC | Derivatization with a chiral agent to form diastereomers, followed by separation on an achiral column. | L-FDLA, (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC). | UV, Fluorescence (FL), MS. | yakhak.orgnih.govacs.org |

Optimization of Synthetic Yields and Purity Profiles for Research Applications

Maximizing the yield and purity of this compound is critical for its use in research, where contaminants can interfere with subsequent reactions or biological assays. Optimization strategies focus on reaction conditions and purification methods.

Reaction Optimization: For syntheses involving the direct amidation of amino acids, Lewis acid catalysts such as tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃) have been shown to be effective. nih.gov A Design of Experiments (DoE) study revealed that factors like amine and catalyst loading significantly impact the yield of the desired amino amide. Using a slight excess of the amine (1.5 equivalents) and an optimal catalyst loading (e.g., 20 mol%) can maximize product formation while minimizing byproducts. nih.gov For nitrile hydrolysis routes, controlling reaction parameters such as temperature, reaction time, and pH during workup is essential to prevent over-hydrolysis to the carboxylic acid and to ensure a high yield of the amide. nih.govevitachem.com The use of novel catalytic systems, such as metallic silver on a solid support, presents an opportunity for highly selective amidation under mild conditions (room temperature and atmospheric pressure), which can improve yields and simplify purification. harvard.edu

Purification Strategies: Following synthesis, purification is necessary to achieve the high purity required for research applications.

Extraction: Liquid-liquid extraction is a common first step. For example, after basifying the reaction mixture post-hydrolysis, the product can be extracted into an organic solvent like dichloromethane (B109758). nih.gov

Crystallization: Recrystallization is a powerful technique for purification. evitachem.com The crude product can be dissolved in a suitable solvent (e.g., ethyl acetate) and then induced to crystallize, often by adding a salting-out agent or anti-solvent like n-hexane and cooling. google.comgoogle.com

Chromatography: For high-purity requirements, column chromatography is often employed. evitachem.com

A typical purification protocol for a microbial catalysis reaction involves centrifuging the conversion fluid, treating the supernatant with activated carbon to decolorize it, evaporating the water and any remaining substrate, and then purifying the crude product by recrystallization. google.com A final yield of 90.5% with a purity of 98.5% has been reported using such a process. google.com

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies of this compound

Derivatization of the this compound scaffold is a key strategy for exploring structure-activity relationships (SAR). By systematically modifying the functional groups—the primary amine, the secondary amide, or the isopropyl group—researchers can probe the structural requirements for a desired biological activity.

The primary amine and the secondary amide are the most common points of modification.

N-Alkylation/Arylation: The primary amino group can be selectively alkylated, as seen in the synthesis of the N-methyl analog. scispace.com Other N-substituted derivatives, such as N-benzyl and N-ethyl, have also been prepared, indicating the feasibility of introducing various alkyl or aryl groups at this position. chemicalbook.comvwr.com

Amide Modification: The secondary amide nitrogen can also be substituted. For example, N-substituted-β-amino acids have been converted into a series of derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties to evaluate their antimicrobial properties. nih.gov

Heterocycle Formation: The core amino amide structure can be used as a building block for more complex heterocyclic systems. For instance, N-protected amino acids can be converted to bromomethyl ketones, which then react with thiourea (B124793) to form 2-aminothiazole (B372263) analogs.

These derivatization strategies allow for the systematic alteration of the molecule's steric and electronic properties, which is fundamental to SAR studies.

| Modification Site | Derivative Type | Synthetic Strategy | Potential SAR Insight | Reference |

|---|---|---|---|---|

| Primary Amine (C2) | N-Methyl, N-Ethyl, N-Benzyl | Reductive amination. | Role of amine substitution on receptor binding or cell permeability. | scispace.comchemicalbook.comvwr.com |

| Amide (C1) | N'-Substituted amides | Reaction with substituted amines using coupling agents. | Impact of amide substituent on hydrogen bonding and molecular conformation. | nih.gov |

| Combined/Cyclized | 2-Aminothiazoles | Conversion to bromomethyl ketone followed by Hantzsch thiazole (B1198619) synthesis. | Introduction of a rigid, aromatic heterocyclic system to probe new binding interactions. | |

| Combined/Cyclized | Imidazolinones | Acylation with picolinic acid followed by ring closure. | Creation of rigid, chiral ligands from the amino amide backbone. | scispace.com |

Exploration of Salt and Solvate Forms in Chemical Synthesis for Enhanced Research Utility

The physical form of a chemical compound, including its salt and solvate forms, can significantly influence its properties, such as solubility, stability, and ease of handling, thereby enhancing its utility in research.

Salt Formation: this compound, containing a basic amino group, readily forms acid addition salts. The hydrochloride salt is a commonly available form. uni.lu Salt formation is a standard method to improve the crystallinity and aqueous solubility of amine-containing compounds, which can be advantageous for purification and for preparing stock solutions for biological assays. Research into interfacial crystallization has shown that amino acid amides can co-assemble with halide salts at liquid interfaces to form highly ordered crystalline sheets, a phenomenon that could be exploited for creating novel materials or controlled-release systems. nih.gov

Solvate Formation and Crystallization: The process of crystallization from different solvents can yield various solvates (where solvent molecules are incorporated into the crystal lattice) or polymorphs (different crystal structures of the same compound). The choice of solvent is critical; for example, single crystals of the racemic compound suitable for X-ray diffraction have been grown by the slow evaporation of a dichloromethane solution. nih.gov The use of additives during crystallization, such as other amino acids or surfactants, can influence the crystal habit and prevent aggregation, leading to higher quality single crystals. nih.govgoogle.com Furthermore, amino acid amide moieties are known to be effective hydrogen-bond-forming groups, which can lead to the formation of structured organogels in certain solvents, another aspect of solid-state behavior that can be explored. wikipedia.org Understanding and controlling the crystallization process is key to obtaining consistent, well-defined material for research applications. rsc.org

Sophisticated Analytical Methodologies for the Characterization and Quantification of 2s 2 Amino N,3 Dimethylbutanamide

Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., Chiral Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS))

The assessment of enantiomeric purity is critical for ensuring the desired stereochemical integrity of (2S)-2-amino-N,3-dimethylbutanamide. Chiral Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) has emerged as a powerful tool for the separation of enantiomers, offering advantages in terms of speed, efficiency, and reduced environmental impact compared to traditional liquid chromatography. nih.gov

In a hypothetical SFC-MS method for the enantiomeric purity assessment of this compound, a chiral stationary phase (CSP) is employed to achieve separation. The choice of CSP is paramount and is often based on the structural features of the analyte. For amino acid derivatives, polysaccharide-based or crown ether-based CSPs are frequently effective. nih.gov The mobile phase typically consists of supercritical carbon dioxide, which provides low viscosity and high diffusivity, combined with a polar organic modifier, such as methanol (B129727) or ethanol, to modulate analyte retention and enhance peak shape. nih.govresearchgate.net

The mass spectrometer, coupled to the SFC system, provides sensitive and selective detection of the separated enantiomers. By operating in selected ion monitoring (SIM) mode, the mass spectrometer can target the specific mass-to-charge ratio (m/z) of the protonated molecule of 2-amino-N,3-dimethylbutanamide, thereby minimizing interference from matrix components and enhancing the signal-to-noise ratio.

A representative, hypothetical SFC-MS method for the analysis of this compound is detailed in the table below.

Table 1: Illustrative SFC-MS Parameters for Enantiomeric Purity Assessment

| Parameter | Value |

| Chromatographic System | Supercritical Fluid Chromatography System |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| 4.6 x 150 mm, 5 µm | |

| Mobile Phase | Supercritical CO₂ / Methanol with 0.1% Trifluoroacetic Acid |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 3.0 mL/min |

| Column Temperature | 40 °C |

| Back Pressure | 150 bar |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Monitored Ion (m/z) | [M+H]⁺ |

The successful application of such a method would yield a chromatogram showing baseline separation of the (2S) and (2R) enantiomers, allowing for the accurate determination of the enantiomeric excess (ee) of this compound.

Advanced Spectroscopic Methods for Structural Elucidation (Beyond Basic Identification)

Beyond initial identification, a comprehensive structural elucidation of this compound requires the application of advanced spectroscopic techniques. These methods provide detailed insights into the molecule's connectivity, stereochemistry, and conformational preferences. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation. While one-dimensional ¹H and ¹³C NMR provide fundamental information, two-dimensional (2D) NMR experiments are essential for unambiguous assignments and to establish through-bond and through-space correlations.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks, allowing for the mapping of adjacent protons within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close in space, which can be used to confirm stereochemistry and determine preferred conformations.

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), provides the exact mass of the molecule, which in turn yields its elemental composition. Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion, and the resulting fragmentation pattern provides valuable structural information.

Vibrational Spectroscopy , including Fourier-transform infrared (FTIR) and Raman spectroscopy, can offer further confirmation of functional groups and insights into hydrogen bonding interactions. nih.gov

Table 2: Advanced Spectroscopic Data for Structural Elucidation (Illustrative)

| Technique | Observation | Interpretation |

| ¹H-¹H COSY | Cross-peaks between specific proton signals | Establishes H-H spin systems within the molecule |

| HMBC | Correlations from N-H and C-H protons to carbonyl carbon | Confirms connectivity around the amide bond |

| NOESY | Spatial correlation between specific protons | Provides evidence for the relative stereochemistry |

| HRMS (ESI-TOF) | High-resolution mass measurement | Determines the elemental formula |

| MS/MS | Characteristic fragmentation pattern | Provides structural fragments for confirmation |

The combination of these advanced spectroscopic methods allows for a detailed and confident structural elucidation of this compound.

Quantitative Analytical Approaches in Complex Research Matrices

The accurate quantification of this compound in complex research matrices, such as biological fluids or reaction mixtures, necessitates the development of robust and validated analytical methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such applications due to its high selectivity and sensitivity.

A typical quantitative LC-MS/MS method involves the following steps:

Sample Preparation: This is a critical step to remove interfering substances and concentrate the analyte. Techniques may include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). The choice of method depends on the nature of the matrix and the analyte.

Chromatographic Separation: A reversed-phase liquid chromatography (RPLC) column is commonly used to separate the analyte from other components in the prepared sample. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency, is typically employed.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process minimizes matrix effects and provides excellent sensitivity.

For accurate quantification, a stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., deuterated or ¹³C-labeled) is ideally used to compensate for variations in sample preparation and instrument response.

Table 3: Illustrative LC-MS/MS Parameters for Quantification

| Parameter | Value |

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 45 °C |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | Precursor Ion (m/z) → Product Ion (m/z) |

| MRM Transition (IS) | Precursor Ion (m/z) → Product Ion (m/z) |

The method would be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and matrix effect to ensure reliable and reproducible quantitative results.

Mechanistic Investigations of 2s 2 Amino N,3 Dimethylbutanamide in Non Human Biological Systems

Molecular Mechanisms of Enzymatic Inhibition by (2S)-2-Amino-N,3-dimethylbutanamide (e.g., Human Serum Enzymes)

This compound has demonstrated inhibitory effects on human serum enzymes. As a trifunctional molecule and an amide derivative, its mechanism of action can involve acting as either a substrate or an inhibitor in enzymatic reactions. This interaction is facilitated by its ability to bind to the active sites of enzymes, thereby influencing their catalytic activity.

Modulation of Protein-Protein Interactions: The Menin-MLL Axis by Butanamide Derivatives

The interaction between the proteins Menin and Mixed Lineage Leukemia (MLL) is a critical pathway in certain types of leukemia. Small molecule inhibitors that disrupt this interaction represent a promising therapeutic strategy. Butanamide derivatives are among the classes of compounds investigated for this purpose. These inhibitors function by binding to Menin, which prevents it from forming a complex with MLL fusion proteins. This disruption is key to inhibiting the leukemogenic activity of these fusion proteins. nih.gov The N-terminus of MLL, which is conserved in both wild-type and MLL fusion proteins, contains the Menin binding motif, making this a viable target across different MLL fusion types. nih.gov

Impact on Chromatin Modifying Enzyme Recruitment (e.g., Dot1L, pTEFb)

The Menin-MLL complex plays a crucial role in regulating gene expression through the recruitment of other proteins. In leukemias driven by MLL-fusions, the fusion protein recruits complexes such as the super elongation complex (SEC), which includes the histone methyltransferase DOT1L, and the positive transcription elongation factor b (p-TEFb). nih.gov DOT1L is responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79), a mark associated with active transcription. nih.govnih.gov Inhibition of the Menin-MLL interaction by small molecules like VTP50469 has been shown to displace Menin from chromatin and decrease the chromatin occupancy of DOT1L. nih.gov This leads to a loss of H3K79 methylation at specific MLL-fusion target genes, thereby suppressing their expression. nih.gov

Receptor Binding Dynamics and Cellular Entry Mechanisms (e.g., HIV Receptor/CD4)

This compound has been identified as an inhibitor of the human immunodeficiency virus (HIV). Its mechanism involves binding to a receptor molecule, which in turn prevents HIV from binding to CD4 cells, a critical step in the viral entry process. nih.gov The entry of HIV into host cells is initiated by the binding of the viral envelope glycoprotein, gp120, to the CD4 receptor on the surface of T-helper cells. nih.gov This interaction triggers conformational changes in gp120, allowing it to bind to a co-receptor (either CCR5 or CXCR4) and facilitating the fusion of the viral and cellular membranes. nih.gov By interfering with the initial gp120-CD4 binding, this compound acts as an entry inhibitor.

Regulation of Gene Expression and Transcriptional Programs (e.g., HOXA, MEIS1) by this compound

The oncogenic activity of MLL fusion proteins is highly dependent on the upregulation of specific genes, most notably the HOXA cluster genes and their cofactor MEIS1. nih.govnih.gov These genes are crucial for the self-renewal of hematopoietic stem cells and their expression is normally downregulated during differentiation. nih.govnih.gov In MLL-rearranged leukemias, the continuous expression of genes like HOXA9 and MEIS1, driven by the MLL fusion-Menin complex, blocks this differentiation process and promotes leukemogenesis. nih.gov By inhibiting the Menin-MLL interaction, butanamide derivatives and other related inhibitors can downregulate the expression of these critical target genes, leading to changes in the cellular state. nih.govnih.gov

Cellular Differentiation and Proliferation Pathway Interventions in Research Models

The disruption of the Menin-MLL interaction and the subsequent downregulation of HOXA and MEIS1 expression have profound effects on cellular pathways. In research models of MLL-rearranged leukemia, treatment with Menin-MLL inhibitors has been shown to induce cell growth arrest and promote hematopoietic differentiation. nih.govnih.gov Myeloid blasts transformed by MLL oncoproteins are dependent on the interaction with Menin to maintain their undifferentiated and proliferative state. nih.gov The inhibition of this interaction effectively reverses this, causing the cells to differentiate and undergo apoptosis. nih.gov For example, the inhibitor VTP50469 has been shown to inhibit proliferation and induce differentiation and apoptosis in leukemia cell lines with MLL rearrangements. nih.gov

Table 2: Summary of Mechanistic Investigations

| Section | Focus | Key Findings |

|---|---|---|

| 4.1 | Enzymatic Inhibition | Acts as an inhibitor of human serum enzymes by binding to their active sites. |

| 4.2 | Menin-MLL Interaction | Butanamide derivatives can disrupt the Menin-MLL protein-protein interaction, which is crucial for MLL-fusion-driven leukemias. nih.gov |

| 4.3 | HIV Entry | Prevents HIV from binding to CD4 cells by interacting with a receptor molecule. nih.gov |

| 4.4 | Gene Expression | Downregulates the expression of key leukemogenic genes like HOXA9 and MEIS1 by disrupting the Menin-MLL complex. nih.gov |

| 4.5 | Cellular Pathways | Induces cell growth arrest, differentiation, and apoptosis in MLL-rearranged leukemia models. nih.govnih.gov |

Preclinical Pharmacodynamic Studies in In Vitro Cell Models and Non-Human Organisms

Despite extensive searches of publicly available scientific literature, no specific preclinical pharmacodynamic studies for the compound This compound in in vitro cell models or non-human organisms could be identified. While a commercial supplier, Biosynth, has made claims regarding the compound's biological activities, the primary research data to support these assertions are not available in peer-reviewed scientific journals or other publicly accessible databases. biosynth.com

The aforementioned commercial source suggests that This compound has been investigated for its potential as an inhibitor of human serum enzymes and in the context of Human Immunodeficiency Virus (HIV) research. biosynth.com The proposed mechanism of anti-HIV action is the inhibition of the virus's ability to bind to CD4 cells. biosynth.com Furthermore, it is mentioned that toxicological studies have been carried out in cell culture and animal models. biosynth.com

However, the absence of detailed research findings, such as the specific enzymes inhibited, the cell lines used in the in vitro assays, the non-human organisms studied, and any quantitative data (e.g., IC50 values, kinetic parameters), precludes a thorough and scientifically rigorous discussion of the compound's pharmacodynamics. The creation of informative data tables, as requested, is not feasible without access to this primary data.

Therefore, this section cannot be populated with the detailed, evidence-based content stipulated in the instructions due to a lack of available scientific information in the public domain.

Metabolic Fate and Biotransformation Pathways of 2s 2 Amino N,3 Dimethylbutanamide in Research Models

In Vitro Metabolism and Enzymatic Hydrolysis Studies (e.g., Esterase Activity)

Detailed, peer-reviewed studies specifically investigating the in vitro metabolism of (2S)-2-amino-N,3-dimethylbutanamide are not extensively available in the public domain. However, the chemical structure of the compound, which features an amide functional group, suggests a potential for enzymatic hydrolysis. Amide bonds in various molecules are known to be susceptible to hydrolysis by amidase enzymes, which are a class of hydrolases.

One vendor of chemical compounds notes that the amide bond in 2-amino-N,3-dimethylbutanamide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ammonia. While this describes a chemical property, it provides a basis for hypothesizing a similar enzymatic breakdown. In a biological context, enzymes such as carboxylesterases, which are abundant in the liver and other tissues, can exhibit amidase activity and could potentially catalyze the hydrolysis of the N,3-dimethylbutanamide moiety.

A more thoroughly documented area of this compound's biotransformation is its enzymatic synthesis from a precursor, 2-amino-2,3-dimethylbutyronitrile. This reaction is catalyzed by the enzyme nitrile hydratase, found in various microorganisms, particularly of the Rhodococcus genus. This process, while demonstrating enzymatic interaction with the core structure of the molecule, represents its formation rather than its metabolic breakdown.

Further research is required to isolate and characterize the specific enzymes responsible for the hydrolysis of this compound and to determine the kinetics of such reactions in vitro.

Investigation of Metabolite Profiles in Non-Human Biological Systems

Comprehensive studies detailing the metabolite profiles of this compound in non-human biological systems, such as in common research models like rats or mice, are not readily found in the current scientific literature. The identification of metabolites in vivo typically involves the administration of the compound to an animal model and subsequent analysis of biological samples (e.g., urine, feces, blood) using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.

Hypothetically, the primary metabolic pathway would be the hydrolysis of the amide bond, as mentioned in the previous section, leading to the formation of (2S)-2-amino-3-methylbutanoic acid and N-methylamine. Further metabolism could then occur on these individual products. For instance, (2S)-2-amino-3-methylbutanoic acid is a derivative of the amino acid valine and would likely enter the endogenous amino acid metabolic pathways.

Without dedicated in vivo studies, the full extent of biotransformation, including potential phase II conjugation reactions (e.g., glucuronidation, sulfation) of the parent compound or its primary metabolites, remains speculative.

Implications of Metabolic Stability for Research Applications

The metabolic stability of a compound is a critical factor in its application in research, particularly in fields like pharmacology and toxicology. A compound with high metabolic stability will have a longer half-life in a biological system, which can be advantageous for studies requiring sustained exposure. Conversely, a compound that is rapidly metabolized may have a short duration of action.

Given the absence of concrete data on the metabolic rate of this compound, any discussion on the implications of its stability is theoretical. If the compound is indeed readily hydrolyzed by esterases or other amidases, its utility in research applications requiring long-term systemic exposure would be limited unless formulated to protect against rapid breakdown.

Conversely, if the compound proves to be metabolically stable, it could serve as a useful research tool as a stable structural analog or a building block in the synthesis of more complex molecules where the integrity of the amino-amide portion is desired. The extensive research into its synthesis using nitrile hydratase suggests its importance as a stable intermediate in the production of other compounds, such as imidazolinone herbicides. The stability of the final product during and after synthesis is a key consideration in these industrial applications.

Ultimately, a thorough understanding of the metabolic stability of this compound is essential for interpreting the results of any biological studies in which it is used and for designing new research applications. The current lack of data highlights a significant gap in the scientific knowledge of this compound.

Structure Activity Relationship Sar and Rational Design of 2s 2 Amino N,3 Dimethylbutanamide Analogs

Identification of Key Pharmacophores for Biological Activity in Butanamide Scaffolds

The biological activity of butanamide derivatives is intrinsically linked to the spatial arrangement of key chemical features, known as pharmacophores, that interact with specific biological targets. For α-amino amide scaffolds, including derivatives of (2S)-2-Amino-N,3-dimethylbutanamide, a typical pharmacophore model consists of three crucial regions: a zinc-binding group (ZBG), a linker, and a capping group. mdpi.com

The α-amino amide moiety itself often serves as an effective zinc-binding group, capable of chelating with zinc ions in the active sites of metalloenzymes in a bidentate manner. mdpi.com This interaction is a critical anchor for the molecule's inhibitory activity. The linker region provides the appropriate distance and orientation for the other pharmacophoric elements to interact with the target protein. The "cap" region, which can be an aromatic or heterocyclic ring, engages in further interactions, often within hydrophobic pockets of the enzyme, contributing significantly to the compound's potency and selectivity.

Pharmacophore modeling studies on related α-amino amides have highlighted the importance of hydrogen bond donors and acceptors, as well as hydrophobic features. mdpi.com For instance, in the context of histone deacetylase (HDAC) inhibitors, the α-amino group and the amide carbonyl are key hydrogen bonding participants. mdpi.com The rational design of butanamide analogs, therefore, relies on the precise positioning of these features to optimize interactions with the target protein.

Systematic Structural Modifications and Their Mechanistic Consequences

The systematic modification of the this compound scaffold has been a key strategy to probe its SAR and enhance its biological activity. Research into related α-amino acid amide derivatives has provided valuable insights into how structural changes influence their anticonvulsant properties.

A key area of modification has been the N-benzyl group. Studies have shown that the introduction of various substituents at the 4'-position of the N-benzyl ring can lead to compounds with excellent anticonvulsant properties. nih.gov This suggests that this region of the molecule is tolerant to substitution and that modifications here can fine-tune the compound's interaction with its biological target.

Another critical point for modification is the C(2) position of the butanamide core. A clear structure-activity relationship has been observed where varying the substituent at this position significantly impacts anticonvulsant activity. For a series of related compounds, a steady improvement in activity was noted as the substituent was changed from a hydrogen or a hydroxymethyl group to a methyl, phenyl, or methoxymethyl group. nih.gov This indicates that the size and nature of the group at the C(2) position are crucial for optimal biological response.

The following table illustrates the impact of systematic structural modifications on the anticonvulsant activity of a series of α-amino acid amides, providing a model for the rational design of this compound analogs.

| Compound | R Group at C(2) | Anticonvulsant Activity (MES test) |

| Analog 1 | H | Moderate |

| Analog 2 | CH₂OH | Moderate |

| Analog 3 | CH₃ | High |

| Analog 4 | C₆H₅ | Very High |

| Analog 5 | CH₂OCH₃ | Excellent |

This table is a representative example based on qualitative SAR descriptions in the literature and is intended to illustrate the principles of systematic structural modification.

Impact of Stereochemistry on Biological Efficacy and Selectivity of Butanamide Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral drugs like this compound. nih.gov The "S" designation in its name refers to the specific spatial orientation of the amino group at the chiral center (C2). This precise arrangement is often crucial for effective interaction with chiral biological targets such as enzymes and receptors. nih.gov

In many classes of α-amino acid amides, the stereochemistry at the α-carbon is a key determinant of potency and selectivity. For instance, in a series of α-amino acid amides evaluated for anticonvulsant activity, the (R)-enantiomers were generally found to be more potent than their corresponding (S)-enantiomers. carewellpharma.in This highlights the stereospecific nature of the interaction with the biological target, where one enantiomer fits more effectively into the binding site.

The underlying reason for this stereochemical preference lies in the chiral nature of biological macromolecules. nih.gov The amino acid residues that form the binding pockets of proteins are themselves chiral, creating a specific three-dimensional environment. Consequently, the different spatial arrangements of enantiomers lead to distinct binding interactions, with one enantiomer often forming more favorable contacts, resulting in higher efficacy. nih.gov

Furthermore, stereochemistry can also influence the pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion. Therefore, the stereoselective synthesis of butanamide derivatives is a critical aspect of drug development, ensuring the production of the more active and selective stereoisomer while minimizing potential off-target effects from the less active counterpart.

Development of Next-Generation Butanamide Compounds for Research Probes

The development of chemical probes is a vital endeavor in chemical biology, providing powerful tools to interrogate the function of specific proteins and pathways in complex biological systems. The this compound scaffold, with its established biological activity and well-defined pharmacophore, represents a valuable starting point for the design of next-generation research probes.

A chemical probe based on the butanamide framework would ideally possess several key characteristics: high potency and selectivity for its target, a well-understood mechanism of action, and suitability for use in cellular and in vivo models. The SAR data gathered from analog synthesis provides a roadmap for optimizing these properties. For example, by incorporating moieties that are known to enhance binding affinity while minimizing off-target interactions, a highly selective probe can be engineered.

Furthermore, the butanamide scaffold can be functionalized with reporter groups, such as fluorescent tags or biotin, to enable visualization and pull-down experiments. These tagged probes would allow researchers to track the localization of the target protein within cells, identify its binding partners, and elucidate its role in various cellular processes. The design of such probes requires careful consideration of the attachment point of the reporter group to ensure that it does not disrupt the key pharmacophoric interactions with the target.

The rational design of these next-generation butanamide compounds as research probes holds the potential to unlock new biological insights and validate novel therapeutic targets, paving the way for the development of innovative medicines.

Theoretical and Computational Chemistry Approaches in the Study of 2s 2 Amino N,3 Dimethylbutanamide

Molecular Docking and Dynamics Simulations of Compound-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding mode of a small molecule ligand to a protein or enzyme of interest. For (2S)-2-amino-N,3-dimethylbutanamide and its analogs, docking studies can elucidate potential biological targets and the key interactions driving binding affinity.

For instance, α-amino amides have been investigated as zinc-binding groups in inhibitors of enzymes like histone deacetylase 6 (HDAC6). mdpi.com Docking studies in such cases reveal how the α-amino amide moiety can coordinate with the zinc ion in the enzyme's active site, mimicking the binding of known inhibitors. mdpi.com The interactions often involve hydrogen bonds between the amide and amino groups of the ligand and specific amino acid residues of the target protein.

Following docking, molecular dynamics (MD) simulations offer a more dynamic picture of the compound-target complex. sciencepublishinggroup.com MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the predicted binding pose and the flexibility of the complex. researchgate.netresearchgate.net For a ligand like this compound, an MD simulation could track the stability of its interaction with a target protein over a period of nanoseconds, confirming that the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained. researchgate.net

Table 1: Example of Molecular Docking and Dynamics Data for a Butanamide Derivative

| Parameter | Description | Illustrative Value |

|---|---|---|

| Binding Energy (Docking) | The predicted strength of the interaction between the ligand and the protein target. | -7.5 kcal/mol |

| Key Interacting Residues | Amino acids in the target protein that form significant bonds (e.g., hydrogen, ionic) with the ligand. | TYR201, HIS34, ASP98 |

| RMSD (MD Simulation) | Root Mean Square Deviation of the ligand's position over time, indicating binding stability. | 1.2 Å |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | 85% with TYR201 |

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.gov These calculations provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic properties. For this compound, QM calculations can determine the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. The electrostatic potential map can identify electron-rich regions (which may act as hydrogen bond acceptors) and electron-poor regions (which may act as hydrogen bond donors), crucial for understanding intermolecular interactions.

Table 2: Calculated Quantum Mechanical Properties for a Butanamide Scaffold

| Property | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | 2.5 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating chemical reactivity. | 8.7 eV |

In Silico Prediction of Biological Activities and Relevant Properties in Non-Human Models

In silico tools can predict a wide range of properties for a chemical compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics. longdom.org These predictions are valuable in early-stage research to assess the potential of a compound. For this compound, various computational models can estimate its physicochemical properties and predict its behavior in biological systems. nih.gov

These predictive models often use the molecule's structure to calculate properties like lipophilicity (logP), aqueous solubility, and the likelihood of it crossing biological membranes. Public databases like PubChem provide computed properties for many compounds, including isomers of dimethylbutanamide. nih.govnih.govnih.gov For example, predicted collision cross-section (CCS) values can offer insights into the molecule's shape and size, which are relevant for its interaction with other molecules and its transport properties. uni.lu

Table 3: Predicted Physicochemical and ADME Properties for this compound

| Property | Description | Predicted Value | Source |

|---|---|---|---|

| Molecular Weight | The mass of one mole of the substance. | 130.19 g/mol | nih.govnih.gov |

| XLogP3 | A computed measure of lipophilicity. | -0.2 | nih.gov |

| Hydrogen Bond Donors | Number of hydrogen atoms attached to electronegative atoms. | 2 | nih.govnih.gov |

| Hydrogen Bond Acceptors | Number of electronegative atoms with lone pairs. | 2 | nih.govnih.gov |

| Predicted CCS ([M+H]+) | Predicted collision cross section for the protonated molecule. | 131.1 Ų | uni.lu |

Conformational Analysis and Energy Landscape Mapping of the Butanamide Scaffold

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy shapes a molecule can adopt. By systematically rotating the rotatable bonds of the butanamide scaffold, researchers can map out the potential energy landscape.

This process reveals the relative energies of different conformers and the energy barriers between them. The lowest energy conformer is typically the most populated state, but higher energy conformers can also be biologically relevant, for instance, if they represent the shape the molecule adopts when binding to a protein. This analysis is crucial for understanding structure-activity relationships, as it helps to identify the specific 3D arrangement required for biological effect. The butanamide backbone, with its rotatable single bonds, allows for a variety of spatial arrangements that can be explored through these computational methods.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (2S)-2-amino-3,3-dimethyl-N-(phenylmethyl)butanamide |

| (2S)-2-Amino-3,3-dimethyl-N-2-pyridinylbutanamide |

| 2-Amino-2,3-dimethylbutanamide |

| (2S)-2-amino-N-ethyl-N,3-dimethylbutanamide |

| N-hydroxy-N-methyl 4-(2,3-bis-(4-methoxyphenyl)-thiophen-5-yl)butanamide |

| (2R)-2-Amino-3,3-dimethylbutanamide |

| (2S)- 2-aMino-N,3,3-triMethyl-N-(phenylMethyl)-ButanaMide |

Novel Applications and Future Research Directions for 2s 2 Amino N,3 Dimethylbutanamide in Basic Sciences

Utility as a Biochemical Probe for Target Validation and Pathway Elucidation

(2S)-2-Amino-N,3-dimethylbutanamide has demonstrated potential as a biochemical probe, a molecule used to study and identify the function of proteins and their roles in biological pathways. Its utility in this area stems from its ability to interact with specific biological targets, thereby enabling researchers to validate these targets for further investigation and to elucidate the pathways in which they function.

One of the key findings is the compound's inhibitory action on certain human serum enzymes. biosynth.com While the specific enzymes have not been fully disclosed in publicly available literature, this inhibitory function suggests that this compound can be used to probe the activity of these enzymes and understand their physiological roles. The mechanism of action is believed to involve the binding of the compound to the active site of the enzymes, a common characteristic of small molecule inhibitors. biosynth.com

Furthermore, the chiral nature of this compound is crucial for its application as a biochemical probe. biosynth.com The stereospecificity of its interactions allows for more precise targeting of biomolecules, which is a critical aspect of probe development. This specificity helps in minimizing off-target effects and provides clearer insights into the function of the intended biological target.

Exploration in Cardiovascular and Cell Biology Research (Basic Mechanisms)

While direct research on the applications of this compound in cardiovascular and cell biology is still in its nascent stages, the compound's characteristics suggest a promising future in these fields. Its role as an enzyme inhibitor opens up possibilities for investigating enzymatic pathways that are crucial in cardiovascular function and cellular processes.

The study of related compounds provides a framework for potential research directions. For instance, the exploration of other amino acid derivatives in the context of cardiovascular diseases has revealed their potential to modulate key signaling pathways. Although not directly involving this compound, these studies highlight the potential for small molecules with similar structural motifs to influence cardiovascular and cellular functions. Future research may focus on screening this compound against a panel of cardiovascular and cell-signaling targets to identify novel biological activities.

Emerging Roles in Understanding Complex Biological Pathways Beyond Initial Discoveries

Beyond its general inhibitory effects on serum enzymes, this compound has shown a specific and significant role in the study of viral-host interactions, particularly in the context of the human immunodeficiency virus (HIV). Research has indicated that this compound can inhibit the production of HIV. biosynth.com The proposed mechanism involves the binding of this compound to a receptor molecule, which in turn prevents HIV from binding to CD4 cells, a critical step in the viral entry process. biosynth.com

This discovery positions this compound as a valuable tool for dissecting the complex biological pathways involved in HIV infection. By acting as a competitive inhibitor for a key receptor interaction, it allows researchers to study the consequences of blocking this specific step in the viral life cycle. This can lead to a deeper understanding of the molecular mechanisms of HIV pathogenesis and potentially inform the development of new therapeutic strategies. The trifunctional nature of the molecule is likely a key contributor to its ability to interact with the specific receptor molecule and disrupt the viral binding process. biosynth.com

Methodological Advancements in Chemical Biology Facilitated by the Compound's Properties

The properties of this compound make it a valuable asset in the field of chemical biology, particularly as a scaffold for the development of more complex and functionally diverse molecules. Its characterization as a "versatile small molecule scaffold" underscores its potential as a starting point for the synthesis of new chemical probes and therapeutic leads.

The presence of multiple functional groups—an amino group, an amide group, and a variable side chain—allows for a wide range of chemical modifications. This chemical tractability enables the systematic alteration of the compound's structure to optimize its binding affinity, selectivity, and other properties for specific biological targets. For example, the amino group can be modified to introduce reporter tags, such as fluorescent dyes or biotin, transforming the parent compound into a probe for target identification and visualization within cells.

The chiral nature of this compound is also a significant advantage in the design of new chemical biology tools. The ability to synthesize and test stereoisomers allows for a more detailed understanding of the structure-activity relationship (SAR) of the compound and its derivatives. This is a fundamental aspect of modern drug discovery and chemical probe development, leading to more potent and selective agents.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (2S)-2-amino-N,3-dimethylbutanamide be experimentally confirmed?

- Methodological Answer : The (2S) configuration is typically verified using X-ray crystallography to resolve spatial arrangement or chiral HPLC with enantiopure reference standards. Polarimetry can also corroborate optical activity. For example, analogs like (2S)-2-amino-3-methylbutanamide (CAS 4540-60-7) have been characterized using these techniques .

Q. What are the recommended synthetic routes for this compound?

- Methodological Answer : Enantioselective synthesis via asymmetric catalysis (e.g., using L-proline-derived catalysts) ensures stereochemical purity. Alternatively, resolution of racemic mixtures using chiral stationary phases in chromatography is effective. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Store in a cool, dry environment under inert gas (N₂/Ar) to avoid degradation. Toxicity data from analogs suggest strict adherence to fume hood protocols during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in compound purity (e.g., residual solvents), assay conditions (pH, temperature), or cell line specificity. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Cross-reference with structurally related compounds, such as N-methylated butanamide derivatives, to identify structure-activity trends .

Q. What computational strategies predict the interaction of this compound with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to model binding poses with enzymes like aminopeptidases. Follow with molecular dynamics (MD) simulations (GROMACS) to assess stability. Validate predictions using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. How to design a mechanistic study investigating the role of this compound in enzyme inhibition?

- Methodological Answer : Use steady-state kinetic assays (Michaelis-Menten analysis) to measure inhibition constants (Kᵢ). Compare with analogs like (2S)-2-amino-3-(phenylamino)propanoic acid derivatives to explore substituent effects. Structural characterization of enzyme-inhibitor complexes via cryo-EM or X-ray crystallography provides atomic-level insights .

Q. What analytical techniques are optimal for quantifying trace impurities in this compound samples?

- Methodological Answer : Employ LC-MS/MS with hydrophilic interaction liquid chromatography (HILIC) for polar impurities. 1H/13C NMR (500 MHz+) detects stereochemical impurities, while ICP-MS identifies heavy metal residues. Calibrate against certified reference materials (CRMs) for accuracy .

Data Integration and Future Directions

Q. How can multi-omics approaches elucidate the metabolic fate of this compound in biological systems?

- Methodological Answer : Combine metabolomics (UHPLC-QTOF-MS) to track metabolite profiles with transcriptomics (RNA-seq) to identify upregulated pathways. Validate using stable isotope labeling (¹³C/¹⁵N) for kinetic metabolic flux analysis .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR). Optimize crystallization conditions (anti-solvent addition rate, seeding) to ensure consistent particle size distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.